![molecular formula C15H22O B14392263 5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)-3-methylpent-3-en-2-one CAS No. 88640-71-5](/img/structure/B14392263.png)
5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)-3-methylpent-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)-3-methylpent-3-en-2-one: is a complex organic compound characterized by its unique bicyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)-3-methylpent-3-en-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3,3-dimethylbicyclo[2.2.1]heptan-2-one with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions: 5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)-3-methylpent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, derivatives of this compound are studied for their potential biological activities. These studies may include investigations into their effects on cellular processes and their potential as therapeutic agents.
Medicine: In the field of medicine, this compound and its derivatives are explored for their potential use in drug development. Their unique chemical properties may offer advantages in the design of new pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism by which 5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)-3-methylpent-3-en-2-one exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular pathways and processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
3,3-Dimethylbicyclo[2.2.1]heptan-2-one: This compound shares a similar bicyclic structure but differs in its functional groups.
2,2-Dimethyl-1-norbornylideneethanol: Another compound with a related structure, used in different chemical applications.
Uniqueness: The uniqueness of 5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)-3-methylpent-3-en-2-one lies in its specific combination of functional groups and bicyclic structure. This combination imparts distinct chemical properties, making it valuable for various scientific and industrial applications.
属性
CAS 编号 |
88640-71-5 |
|---|---|
分子式 |
C15H22O |
分子量 |
218.33 g/mol |
IUPAC 名称 |
5-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)-3-methylpent-3-en-2-one |
InChI |
InChI=1S/C15H22O/c1-10(11(2)16)5-8-14-12-6-7-13(9-12)15(14,3)4/h5,8,12-13H,6-7,9H2,1-4H3 |
InChI 键 |
GTHVCHGPZXBBHO-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC=C1C2CCC(C2)C1(C)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


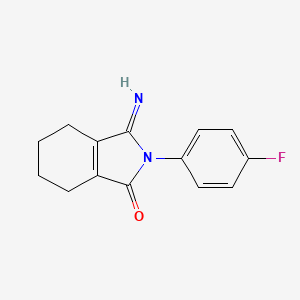

![2-[(4-Chlorophenyl)methoxy]naphthalene](/img/structure/B14392190.png)
![2-(4,5-Dihydroxy-1,3-dithiolan-2-ylidene)-3-[(2-methylpentan-3-yl)oxy]-3-oxopropanoate](/img/structure/B14392201.png)
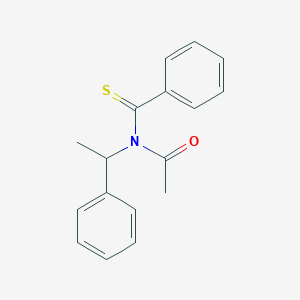
![Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate](/img/structure/B14392216.png)
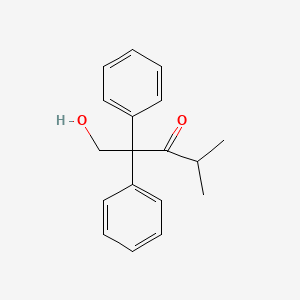
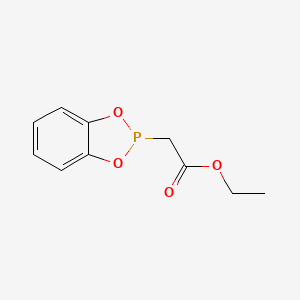
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate](/img/structure/B14392228.png)
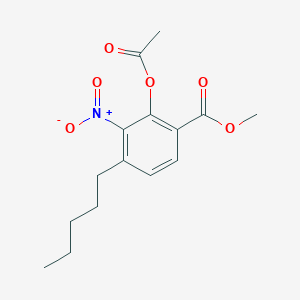
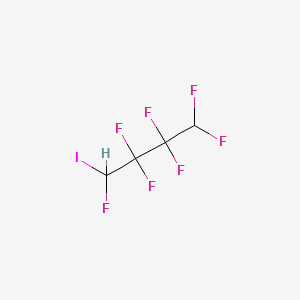
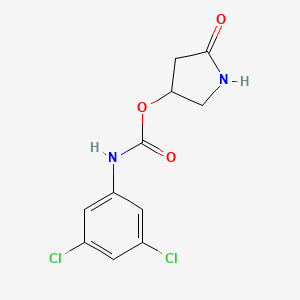
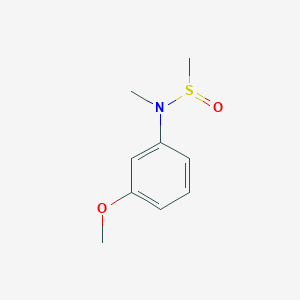
![1-Ethenyl-10-methylspiro[4.5]decan-7-one](/img/structure/B14392277.png)
